molecular formula C12H10ClNO3S B13340837 2-(Benzyloxy)pyridine-3-sulfonyl chloride

2-(Benzyloxy)pyridine-3-sulfonyl chloride

Katalognummer: B13340837
Molekulargewicht: 283.73 g/mol
InChI-Schlüssel: VQMYEAZKGDPKKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzyloxy)pyridine-3-sulfonyl chloride is an organic compound with the molecular formula C12H10ClNO3S It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a benzyloxy group attached to the second position of the pyridine ring and a sulfonyl chloride group attached to the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)pyridine-3-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonyl chloride with benzyl alcohol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. A common method involves the use of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of pyridine-3-sulfonyl chloride, a precursor to this compound, involves the sequential reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. This method is advantageous as it produces a high yield of the desired product with minimal byproducts . The reaction mixture is then subjected to distillation under reduced pressure to purify the product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzyloxy)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride formed during the reaction.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, halogens, and sulfuric acid are used.

Major Products Formed

    Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfonothioates.

    Electrophilic Aromatic Substitution: Nitrated, halogenated, and sulfonated derivatives of the pyridine ring.

Wissenschaftliche Forschungsanwendungen

2-(Benzyloxy)pyridine-3-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules. The sulfonyl chloride group is a versatile functional group that can be transformed into various other functional groups.

    Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Benzyloxy)pyridine-3-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The benzyloxy group can also participate in reactions, such as cleavage under acidic or basic conditions, to form benzyl alcohol and the corresponding pyridine derivative .

Vergleich Mit ähnlichen Verbindungen

2-(Benzyloxy)pyridine-3-sulfonyl chloride can be compared with other sulfonyl chlorides and pyridine derivatives:

    Pyridine-3-sulfonyl Chloride: Lacks the benzyloxy group, making it less versatile in terms of functional group transformations.

    Benzenesulfonyl Chloride: Contains a benzene ring instead of a pyridine ring, leading to different reactivity and applications.

    2-(Benzyloxy)benzenesulfonyl Chloride:

These comparisons highlight the unique combination of the benzyloxy and sulfonyl chloride groups in this compound, making it a valuable compound in various fields of research and industry .

Eigenschaften

Molekularformel

C12H10ClNO3S

Molekulargewicht

283.73 g/mol

IUPAC-Name

2-phenylmethoxypyridine-3-sulfonyl chloride

InChI

InChI=1S/C12H10ClNO3S/c13-18(15,16)11-7-4-8-14-12(11)17-9-10-5-2-1-3-6-10/h1-8H,9H2

InChI-Schlüssel

VQMYEAZKGDPKKZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=C(C=CC=N2)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.